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Introduction to PTI-428 (Nesolicaftor)

PTI-428, also known as nesolicaftor, is an investigational drug that belongs to a novel class of

cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as amplifiers.

[1][2] Unlike CFTR correctors and potentiators, which act directly on the CFTR protein,

nesolicaftor works at the mRNA level to increase the amount of CFTR protein produced by the

cell.[3] This mechanism is intended to provide more CFTR protein for correctors and

potentiators to act upon, potentially enhancing their therapeutic effect.[2][3] Nesolicaftor has

been evaluated in Phase 1 and 2 clinical trials, primarily as an add-on therapy to other CFTR

modulators.[1][4]

Quantitative Data: Clinical Trial Performance of Nesolicaftor Combinations

The following table summarizes the key efficacy data from Phase 2 clinical trials involving

nesolicaftor in combination with other CFTR modulators. For comparison, data for established

CFTR modulator therapies are also included.
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Therapy
Patient
Population
(Genotype)

Change in
ppFEV1 from
Baseline

Change in
Sweat
Chloride
(SwCl) from
Baseline

Clinical Trial
Identifier

Nesolicaftor (50

mg) + Orkambi®

F508del

Homozygous

+5.2 percentage

points
Not Reported NCT02718495

Triple Combo

(High-dose)

F508del

Homozygous
+5% -19 mmol/L NCT03500263

Triple Combo

(Dirocaftor +

Posenacaftor +

Nesolicaftor)

F508del

Homozygous

+8 percentage

points vs.

placebo

-29 mmol/L vs.

placebo
NCT03251092

Orkambi®

(lumacaftor/ivaca

ftor)

F508del

Homozygous

+2.6 to 3.0

percentage

points

-9.8 mmol/L

TRAFFIC and

TRANSPORT

(Phase 3)

Symdeko®

(tezacaftor/ivacaf

tor)

F508del

Homozygous

+4.0 percentage

points
-9.5 mmol/L

EVOLVE (Phase

3)

Trikafta®

(elexacaftor/teza

caftor/ivacaftor)

F508del

Homozygous

+13.8

percentage

points

-41.8 mmol/L
VX17-445-102

(Phase 3)

Note: The clinical development of nesolicaftor was part of the portfolio of Proteostasis

Therapeutics. Despite some positive early-phase results, further development plans for this

specific agent have not been announced.

Experimental Protocols: Phase 2 Study of Nesolicaftor as Add-on Therapy (NCT02718495)

This study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial

designed to evaluate the efficacy and safety of nesolicaftor in patients with cystic fibrosis who

were already being treated with Orkambi® (lumacaftor/ivacaftor).
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Patient Population: Individuals with CF aged 18 years and older, homozygous for the

F508del mutation, and on a stable regimen of Orkambi® for at least three months.

Study Design: Patients were randomized to receive either 50 mg of nesolicaftor or a placebo

once daily for 28 days, in addition to their ongoing Orkambi® treatment.

Primary Endpoints: The primary endpoints were safety and tolerability.

Secondary Endpoints: Efficacy was assessed through changes in lung function, specifically

the percent predicted forced expiratory volume in one second (ppFEV1), and changes in

sweat chloride concentration.

Methodology: ppFEV1 was measured at baseline and at specified intervals throughout the

28-day treatment period. The change from baseline in ppFEV1 was the key measure of

efficacy. Safety was monitored through the recording of adverse events, clinical laboratory

tests, and electrocardiograms.

Visualization of CFTR Modulator Mechanisms

The following diagram illustrates the distinct and potentially synergistic mechanisms of action of

CFTR amplifiers, correctors, and potentiators in treating cystic fibrosis.
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Caption: Mechanism of CFTR Modulators.
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Guide 2: FORX-428 for Advanced Solid Tumors
Introduction to FORX-428

FORX-428 is a novel, orally available small molecule inhibitor of poly (ADP-ribose)

glycohydrolase (PARG).[5][6] PARG is a key enzyme in the DNA Damage Response (DDR)

pathway, responsible for degrading poly (ADP-ribose) chains that are synthesized by PARP

enzymes at sites of DNA damage.[6][7] By inhibiting PARG, FORX-428 is designed to cause

the accumulation of these chains, leading to replication stress and ultimately cell death in

cancer cells with specific DNA repair deficiencies.[5][6] This mechanism represents a next-

generation approach in DDR inhibition, with the potential to be effective in tumors that are

resistant to PARP inhibitors.[5][7] As of late 2025, FORX-428 has entered a first-in-human

Phase 1 clinical trial, with initial data expected in mid-2026.[5][6] Therefore, the following

comparisons are based on preclinical data.

Quantitative Data: Preclinical Performance of FORX-428 vs. Other DDR Inhibitors

This table summarizes the available preclinical data for FORX-428, comparing its potency and

in vivo efficacy with other investigational PARG inhibitors and an approved PARP inhibitor.
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Compound Target IC50 (in vitro)

In Vivo Model
(Ovarian
Cancer) Tumor
Volume
Reduction

Status (as of
late 2025)

FORX-428 PARG <0.5 to 19 nM

Significant

reduction vs.

vehicle and

olaparib

Phase 1

ETX-19477 PARG

Not specified, but

FORX-428

reported as more

potent

Less tumor

reduction than

FORX-428

Phase 1

IDE-161 PARG

Not specified, but

FORX-428

reported as more

potent

Less tumor

reduction than

FORX-428

Phase 1

Olaparib PARP
~1-5 nM (for

PARP1)

Less tumor

reduction than

FORX-428 in a

PARPi-resistant

model

Approved

Source: Data synthesized from preclinical study announcements and presentations.[8]

Experimental Protocols: In Vivo Antitumor Activity Assessment

A representative experimental design to evaluate the in vivo efficacy of FORX-428 in preclinical

models is as follows:

Model System: Patient-derived xenograft (PDX) models of ovarian or triple-negative breast

cancer, often with known mutations in DNA repair genes (e.g., BRCA1/2), are implanted in

immunocompromised mice.
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Study Arms: Once tumors reach a specified size, animals are randomized into several

treatment arms:

Vehicle control (placebo).

FORX-428 administered orally at various dose levels (e.g., 10 mg/kg, 100 mg/kg) daily.

Comparator arm(s), such as another PARG inhibitor or a PARP inhibitor like olaparib.

Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition. Tumor volume is

measured regularly (e.g., twice weekly) using calipers.

Methodology: The antitumor activity is assessed by comparing the change in tumor volume

over time between the FORX-428 treated groups and the control/comparator groups.

Statistical analyses are performed to determine the significance of any observed tumor

growth delay or regression. Tolerability is assessed by monitoring animal body weight and

overall health.

Visualization of the DNA Damage Response (DDR) Pathway

This diagram illustrates the roles of PARP and PARG in the DDR pathway and the mechanism

of their respective inhibitors.
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Caption: DNA Damage Response and Inhibitor Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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